
环己胺苯甲酸酯
描述
Cyclohexylamine Benzoate is a white crystalline powder . It is used in a variety of applications, including as a pharmaceutical intermediate and a volatile corrosion inhibitor .
Synthesis Analysis
Cyclohexylamine, a precursor to Cyclohexylamine Benzoate, can be synthesized from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V 2 O 5 /MCM-41 is prepared and characterized for this process .
Molecular Structure Analysis
The molecular formula of Cyclohexylamine Benzoate is C13H19NO2 . The molecular weight is 221.30 .
Physical and Chemical Properties Analysis
Cyclohexylamine Benzoate is a white crystalline powder . It has a molecular weight of 221.30 and a melting point of 192.0°C .
科学研究应用
硫化促进剂:
环己胺苯甲酸酯是合成含硫代酰胺类试剂的中间体。这些试剂是橡胶硫化过程中的重要促进剂。 硫化提高了橡胶产品的机械性能、耐用性和耐热性,使其适用于轮胎、软管和其他工业应用 .
腐蚀抑制:
胺本身是一种有效的腐蚀抑制剂。当加入金属表面或涂层时,它会形成保护层,防止氧化和腐蚀。 汽车、航空航天和基础设施等行业受益于使用环己胺苯甲酸酯来延长金属部件的使用寿命 .
挥发性腐蚀抑制剂 (VCI) 涂层:
最近的研究集中在使用挥发性腐蚀抑制剂 (VCI) 进行临时腐蚀防护。 环己胺苯甲酸酯可能在 VCI 涂层中发挥作用,在储存、运输或临时暴露于恶劣环境期间保护金属表面 .
安全和危害
未来方向
Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . Volatile corrosion inhibitors are predominantly used as a method of temporary protection . They have the ability to vaporize and condense on the surface of the ferrous or nonferrous material and make the substrate less susceptible to corrosion . Future research may focus on improving the efficiency and effectiveness of these inhibitors.
作用机制
Target of Action
Cyclohexylamine, a component of Cyclohexylamine Benzoate, primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus influencing nerve conduction .
Mode of Action
Cyclohexylamine acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Biochemical Pathways
The inhibition of sodium channels by cyclohexylamine can disrupt various neuronal signaling pathways, given the fundamental role of these channels in nerve conduction .
Pharmacokinetics
The pharmacokinetics of Cyclohexylamine, a component of Cyclohexylamine Benzoate, have been studied. It has a plasma half-life ranging from 3.5 to 4.8 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose is excreted in the urine during 48 hours as unchanged drug .
Result of Action
The primary result of Cyclohexylamine’s action is the inhibition of nerve conduction due to its effect on sodium channels . This can lead to various physiological effects, depending on the specific nerves affected. For instance, it has been observed to cause a dose-dependent rise in arterial blood pressure .
Action Environment
Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . These compounds have the ability to vaporize and condense on the surface of the ferrous or nonferrous material, making the substrate less susceptible to corrosion . The effectiveness of these compounds can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals .
生化分析
Biochemical Properties
Cyclohexylamine benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclohexylamine, a component of cyclohexylamine benzoate, is known to be a weak base and can participate in hydrogen bonding and ionic interactions with biomolecules . It is also involved in the synthesis of other organic compounds and acts as a precursor to sulfenamide-based reagents used as accelerators for vulcanization . The interactions of cyclohexylamine benzoate with enzymes and proteins can influence the stability and activity of these biomolecules, thereby affecting biochemical pathways.
Cellular Effects
Cyclohexylamine benzoate has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Cyclohexylamine, a component of cyclohexylamine benzoate, has been shown to cause irritation and burns upon contact with skin and eyes, and inhalation can lead to respiratory issues . Additionally, repeated exposure to cyclohexylamine may damage the liver and kidneys . These cellular effects highlight the importance of handling cyclohexylamine benzoate with care in laboratory settings.
Molecular Mechanism
The molecular mechanism of cyclohexylamine benzoate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexylamine, a component of cyclohexylamine benzoate, can form Schiff bases with aldehydes and ketones, which can influence various biochemical pathways . Additionally, cyclohexylamine can act as a corrosion inhibitor by forming protective films on metal surfaces, thereby preventing oxidation . These molecular interactions are crucial for understanding the biochemical effects of cyclohexylamine benzoate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylamine benzoate can change over time. The stability and degradation of cyclohexylamine benzoate are important factors to consider. Cyclohexylamine, a component of cyclohexylamine benzoate, is known to be stable under standard laboratory conditions . Prolonged exposure to air and light can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the need for careful monitoring of cyclohexylamine benzoate in experimental settings.
Dosage Effects in Animal Models
The effects of cyclohexylamine benzoate vary with different dosages in animal models. Studies have shown that low doses of cyclohexylamine benzoate can have minimal adverse effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of cyclohexylamine have been associated with liver and kidney damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications of cyclohexylamine benzoate.
Metabolic Pathways
Cyclohexylamine benzoate is involved in various metabolic pathways. Cyclohexylamine, a component of cyclohexylamine benzoate, can be metabolized through the beta-ketoadipate pathway, which involves the conversion of benzoate to protocatechuate and subsequent degradation . This metabolic pathway is crucial for the detoxification and elimination of cyclohexylamine benzoate from the body. Additionally, cyclohexylamine can interact with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of cyclohexylamine benzoate within cells and tissues are essential for understanding its biochemical effects. Cyclohexylamine, a component of cyclohexylamine benzoate, can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with transporters and binding proteins, affecting its localization and accumulation within cells and tissues . These transport and distribution mechanisms are important for determining the bioavailability and efficacy of cyclohexylamine benzoate.
Subcellular Localization
The subcellular localization of cyclohexylamine benzoate can influence its activity and function. Cyclohexylamine, a component of cyclohexylamine benzoate, can be localized in various subcellular compartments, including the cytoplasm and organelles . The targeting signals and post-translational modifications of cyclohexylamine can direct it to specific compartments, affecting its biochemical interactions and efficacy . Understanding the subcellular localization of cyclohexylamine benzoate is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
benzoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYUXXXOJJPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3129-92-8 | |
| Record name | Cyclohexylammonium benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylamine benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUB9DT2JK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)
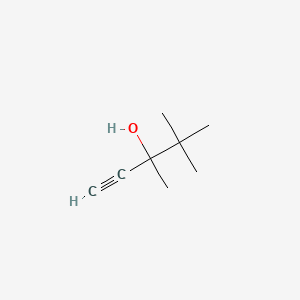

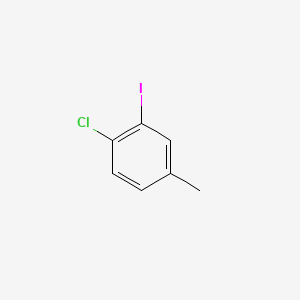
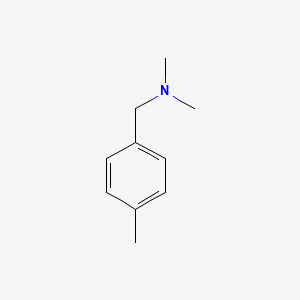

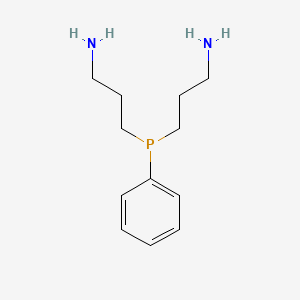

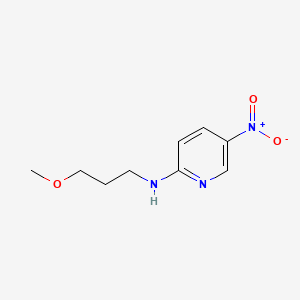
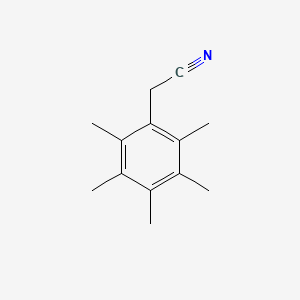

![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
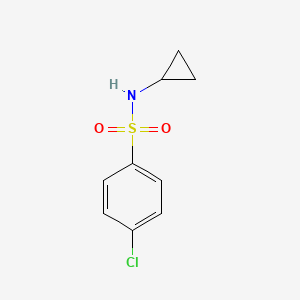
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)
